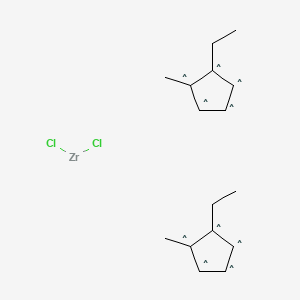

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride

Description

Properties

InChI |

InChI=1S/2C8H11.2ClH.Zr/c2*1-3-8-6-4-5-7(8)2;;;/h2*4-6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFSPWMTVLCETR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][C]1C.CC[C]1[CH][CH][CH][C]1C.Cl[Zr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotonation of the Ligand

1-Ethyl-2-methylcyclopentadiene is treated with a strong organolithium reagent (e.g., n-butyllithium or tert-butyllithium) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction generates the corresponding lithium cyclopentadienide salt:

.

Coordination to Zirconium Tetrachloride

The lithium salt is then reacted with ZrCl₄ in a 2:1 molar ratio. Key parameters include:

Alternative Synthetic Routes

Sublimation-Driven Equilibrium (Patent-Based Method)

A patent (WO2016168448A1) describes a sublimation method for monocyclopentadienyl complexes, which can be adapted for bis-complexes. By heating a mixture of ZrCl₄ and the cyclopentadienyl ligand under reduced pressure, the product sublimes out of the reaction mixture, shifting the equilibrium toward product formation:

.

This method avoids solvent use but requires specialized equipment.

Reductive Elimination from Zirconocene Dibutyl

Adapting the Negishi reagent synthesis, zirconocene dibutyl can undergo reductive elimination with HCl to yield the dichloride:

.

This route is less common due to intermediate instability.

Purification and Characterization

Work-Up Procedures

Analytical Data

-

¹H NMR : Peaks at δ 5.2–5.8 (cyclopentadienyl protons), δ 2.4–2.8 (methyl groups), and δ 1.1–1.4 (ethyl groups).

-

IR Spectroscopy : Absorptions at 3100 cm⁻¹ (C-H stretch) and 450 cm⁻¹ (Zr-Cl).

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Metathesis (THF) | 70–85% | >95% | Moderate | High |

| Sublimation | 60–75% | >98% | High | Low |

| Reductive Elimination | 50–65% | 90–95% | High | Moderate |

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky ethyl and methyl groups slow ligand coordination. Solutions include prolonged reaction times (24–48 hours) and elevated temperatures (40–60°C).

-

Byproduct Formation : Excess ZrCl₄ leads to mono(cyclopentadienyl) byproducts. Stoichiometric precision and incremental ZrCl₄ addition mitigate this.

-

Moisture Sensitivity : All steps require rigorous exclusion of air and moisture via Schlenk-line or glovebox techniques.

Applications in Catalysis

While beyond preparation scope, the compound’s steric profile enhances its utility in:

Chemical Reactions Analysis

Types of Reactions

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and organolithium or Grignard reagents for substitution reactions . These reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .

Scientific Research Applications

Catalytic Applications

1.1 Olefin Polymerization

One of the primary applications of bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is as a catalyst in the polymerization of olefins. This compound, when combined with methylaluminoxane, exhibits high catalytic activity for the polymerization of ethylene and propylene, leading to the production of high-density polyethylene and polypropylene. The use of this catalyst allows for better control over the molecular weight and distribution of the resulting polymers, which is crucial for tailoring material properties for specific applications .

1.2 Synthesis of Block Copolymers

The versatility of this compound extends to the synthesis of block copolymers. By utilizing this catalyst in conjunction with other metallocenes or transition metal catalysts, researchers have successfully produced block copolymers with distinct physical and mechanical properties. These materials are particularly useful in applications requiring specific elasticity and strength characteristics, such as in automotive and packaging industries .

Case Studies

3.1 Case Study: Polyethylene Production

In a controlled study, this compound was employed to catalyze the polymerization of ethylene at varying temperatures and pressures. The results indicated that optimizing these parameters led to a significant increase in polymer yield and molecular weight control, demonstrating the compound's effectiveness as a catalyst .

3.2 Case Study: Copolymerization with Styrene

Another study focused on using this compound for the copolymerization of ethylene with styrene. The findings revealed that this metallocene catalyst facilitated the formation of styrene-rich copolymers with enhanced thermal stability and mechanical properties compared to those produced using traditional catalysts .

Mechanism of Action

The mechanism by which bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride exerts its effects involves the coordination of the zirconium center with various substrates. The compound acts as a Lewis acid, facilitating the formation of new chemical bonds through the activation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on Cp ligands significantly alter the steric and electronic properties of zirconocene dichloride derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Zirconocene Dichloride Derivatives

Key Observations :

- Steric Effects : The ethyl and methyl substituents in the target compound create a steric environment intermediate between simple alkyl-substituted derivatives (e.g., ethyl- or methyl-Cp) and highly substituted analogs like pentamethyl-Cp .

- Electronic Effects : Methyl groups are electron-donating, which can stabilize the zirconium center, while ethyl groups may slightly reduce electron density due to their inductive effects.

Catalytic Performance

Zirconocene dichlorides are pivotal in polymerization catalysis. Substituents modulate activity and selectivity:

- Pentamethyl-Cp (79973-42-5) : Exhibits higher activity in propylene polymerization due to strong electron donation and steric protection of the metal center .

- Target Compound (168192-11-8) : The mixed ethyl/methyl substitution likely enhances solubility in hydrocarbon solvents while maintaining sufficient reactivity for specialized catalytic processes, though direct data are lacking .

Comparison with Indenyl and Other Derivatives

Compounds like rac-ethylenebis(1-indenyl)zirconium dichloride (CAS 100080-82-8) feature indenyl ligands, which provide extended conjugation and altered catalytic behavior compared to Cp derivatives. Indenyl ligands often improve stereoselectivity in polymerization but reduce thermal stability .

Biological Activity

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride (C12H14Cl2Zr) is a zirconium-based compound that has garnered attention in various fields, particularly in catalysis and materials science. Its potential biological activity, particularly in terms of antibacterial properties and interactions with biological systems, is an area of ongoing research. This article explores the biological activity of this compound through a review of relevant studies, including synthesis methods, biological assays, and structural analyses.

- Molecular Formula : C12H14Cl2Zr

- Molecular Weight : 320.37 g/mol

- Appearance : White crystalline powder

- Melting Point : 180.5 - 184°C

Synthesis

The synthesis of this compound typically involves the reaction of zirconium tetrachloride with 1-ethyl-2-methylcyclopentadiene in a controlled environment. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Antibacterial Properties

Several studies have investigated the antibacterial activity of zirconium-based compounds, including this compound. Research indicates that these compounds can exhibit varying degrees of antibacterial effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Table 1: Antibacterial activity of this compound against selected bacterial strains.

The mechanism behind the antibacterial activity may involve the disruption of bacterial cell membranes or interference with cellular metabolic processes, although specific pathways are yet to be fully elucidated.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound in human cell lines. Results suggest that while exhibiting antibacterial properties, the compound may also pose risks to mammalian cells at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Table 2: Cytotoxicity of this compound on human cell lines.

Case Study 1: Antibacterial Efficacy

A study published in Bioinorganic Chemistry demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains. The study involved a series of in vitro assays where the compound was tested against various pathogens, revealing promising results that could inform future therapeutic applications.

Case Study 2: Polymerization Catalyst

In polymer chemistry, this compound has been investigated as a catalyst for olefin polymerization. Its effectiveness in facilitating polymer growth while maintaining control over molecular weight distribution highlights its versatility beyond biological applications.

Q & A

Q. How can in situ spectroscopic techniques resolve ambiguities in proposed reaction mechanisms?

- Methodology : Operando IR/Raman spectroscopy monitors bond formation/cleavage in real time. EPR spectroscopy detects radical intermediates. Pair with kinetic modeling (e.g., Michaelis-Menten) to reconcile spectroscopic data with rate laws. Reference mechanistic studies on analogous vanadium or hafnium systems for comparative insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.